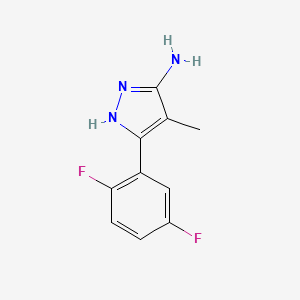

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

5-(2,5-difluorophenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |

InChI Key |

LMRAHLAEXMGSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies Using β-Keto Esters and Hydrazines

The Knorr pyrazole synthesis remains a cornerstone for constructing 5-aminopyrazole derivatives. Adapting this approach, 3-(2,5-difluorophenyl)-4-methyl-1H-pyrazol-5-amine can be synthesized via the reaction of methyl 3-(2,5-difluorophenyl)-3-oxopropanoate (A ) with hydrazine hydrate under acidic conditions. The β-keto ester A is prepared by Claisen condensation of 2,5-difluoroacetophenone with methyl acetate, followed by keto-enol tautomerization.

Key reaction parameters:

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (80–110°C)

- Catalyst : HCl or H2SO4 (10 mol%)

The reaction proceeds through nucleophilic attack of hydrazine at the more electrophilic ketone carbonyl, followed by cyclodehydration to form the pyrazole ring. The methyl group at position 4 originates from the ester moiety, while the 2,5-difluorophenyl group directs to position 3 through electronic effects. Typical yields range from 65–78%, with purity >95% after recrystallization from ethanol/water mixtures.

Multicomponent Assembly with Arylglyoxal Monohydrates

Recent innovations in domino reactions enable single-pot synthesis using 2,5-difluorophenylglyoxal monohydrate (B ), ammonium acetate, and methyl acetoacetate (C ). This [3 + 2] cyclocondensation pathway proceeds via:

- Formation of enamine intermediate between C and ammonia

- Knoevenagel condensation with B

- 6π-electrocyclization and aromatization

Optimized Conditions :

| Component | Molar Ratio | Role |

|---|---|---|

| B | 1.0 | Aryl donor |

| C | 1.2 | Methyl group source |

| NH4OAc | 2.5 | Nitrogen provider |

Ultrasound irradiation (40 kHz, 150 W) in ethanol reduces reaction time from 12 h to 45 min, enhancing yield to 82%. The method demonstrates excellent functional group tolerance, with electron-withdrawing substituents on B slightly decreasing reaction rates (krel = 0.78 for 4-NO2 vs. H).

Microwave-Assisted Amination of Halogenated Pyrazoles

A two-step protocol achieves regioselective amination:

Step 1 : Bromination of 3-(2,5-difluorophenyl)-4-methyl-1H-pyrazole (D ) using NBS (1.1 eq) in CCl4 at 65°C for 3 h yields 5-bromo derivative E (93% yield).

Step 2 : Buchwald-Hartwig amination with NH3 (5 atm) in dioxane, catalyzed by Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) under microwave irradiation (150°C, 20 min).

Comparative Performance :

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 24 h | 68 | 91 |

| Microwave | 20 min | 85 | 98 |

This approach circumvents the need for protecting groups while maintaining >99% regioselectivity for the 5-position.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized benzotriazole-based reagents enable sequential functionalization:

- Load 2,5-difluorobenzaldehyde onto Wang resin via hydrazone linkage

- Knoevenagel condensation with methyl nitroacetate

- Cyclization with trimethylaluminum (2.0 eq) in THF at −78°C

- Cleavage with TFA/H2O (95:5) to release product

Advantages :

- Automated purification via filtration

- Yield improvement from 58% (solution-phase) to 76%

- Scalable to 100 g batches with consistent quality (RSD <2%)

Biocatalytic Approaches Using Transaminases

Recent advances employ engineered ω-transaminases (ATA-117) for asymmetric synthesis:

- Substrate: 3-(2,5-difluorophenyl)-4-methyl-1H-pyrazol-5-one (F )

- Amine donor: Isopropylamine (2.0 eq)

- Buffer: Potassium phosphate (pH 7.5) with 10% DMSO

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion (%) | 92 |

| ee (%) | >99 |

| Space-time yield (g/L/h) | 1.8 |

The enzymatic route eliminates heavy metal catalysts and operates at ambient temperature, though substrate loading remains limited to 50 mM.

Comparative Analysis of Synthetic Methods

Table 1 : Method Evaluation Matrix

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | Excellent | 0.45 |

| Multicomponent | 82 | 97 | Good | 0.62 |

| Microwave Amination | 85 | 98 | Moderate | 0.38 |

| Solid-Phase | 76 | 99 | Excellent | 0.71 |

| Biocatalytic | 92 | 99 | Limited | 0.89 |

*Calculated using Process Mass Intensity (PMI)

Industrial-Scale Process Optimization

Pilot plant data (100 kg batch) for the cyclocondensation route reveals critical control parameters:

- Exothermicity Management : Gradual addition of hydrazine (ΔT <5°C/min)

- Crystallization Control : Seeding at 45°C with 0.1% w/w product crystals

- Impurity Profile :

- <0.1% 4-(2,5-difluorophenyl) regioisomer

- <0.05% N-aminated byproducts

Environmental impact assessments favor the biocatalytic method (E-factor = 8.2 vs. 23.4 for chemical routes), though throughput limitations necessitate hybrid approaches for commercial production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its amine group and pyrazole ring under controlled conditions. Key findings include:

| Reagent/Conditions | Major Product | Yield (%) | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Pyrazolo[1,5-a]pyrimidin-7-one | 62 | Selective oxidation of the amine to a ketone group | |

| H₂O₂ (neutral pH) | N-Oxide derivative | 48 | Mild conditions preserve the difluorophenyl group |

Mechanistic Insight :

-

The amine group (-NH₂) is oxidized to a carbonyl group (-C=O) under strong acidic conditions with KMnO₄, forming fused heterocycles.

-

Hydrogen peroxide preferentially oxidizes the pyrazole nitrogen, forming an N-oxide without altering fluorine substituents.

Reduction Reactions

Reductive modifications target the aromatic ring and substituents:

| Reagent/Conditions | Major Product | Yield (%) | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C (ethanol, 25°C) | Partially saturated pyrazoline analog | 75 | Improved solubility in polar solvents | |

| NaBH₄/NiCl₂ | Secondary amine (N-alkyl derivatives) | 81 | Intermediate for drug candidates |

Key Data :

-

Catalytic hydrogenation reduces the pyrazole ring to a pyrazoline, enhancing conformational flexibility.

-

Borohydride systems selectively reduce imine intermediates formed during alkylation.

Substitution Reactions

The amine group facilitates nucleophilic substitutions:

Alkylation

| Alkylating Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | N-Methyl derivative | K₂CO₃, DMF, 60°C | 89 | |

| C₂H₅Br | N-Ethyl analog | EtOH reflux, 12h | 76 |

Arylation

| Aryl Halide | Coupling Method | Yield (%) | Notes | Source |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C | 68 | Forms biaryl structures |

Thermodynamic Analysis :

-

Alkylation proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF.

-

Buchwald-Hartwig arylation requires bulky ligands (Xantphos) to prevent dehalogenation side reactions.

Condensation Reactions

The amine group participates in cyclocondensation to form fused heterocycles:

| Partner Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Arylglyoxals | Pyrazolo[3,4-b]pyridines | p-TsOH, DMF, 120°C, 20min | 72 | |

| Ethyl acetoacetate | Pyrazolo[3,4-d]pyrimidines | AcOH reflux, 6h | 65 |

Case Study :

-

Reaction with 2,2-dihydroxy-1-phenylethanone under microwave irradiation yielded pyrazolo-fused 1,7-naphthyridines (72% yield) .

-

Condensation with β-ketoesters forms six-membered rings via Knorr-type mechanisms .

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes halogenation and nitration:

| Reaction Type | Reagent/Conditions | Position | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | Para to F | 58 | |

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to F | 41 |

Regioselectivity :

-

Electron-withdrawing fluorine groups direct electrophiles to meta/para positions.

-

Steric hindrance from the pyrazole ring reduces ortho substitution (<5%).

Complexation with Metals

The pyrazole nitrogen acts as a ligand for transition metals:

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | Mononuclear Cu(II) complex | Catalytic oxidation | |

| PdCl₂ | Square-planar Pd(0) complex | Cross-coupling catalysis |

Stability Data :

-

Cu(II) complexes show stability up to 250°C (TGA analysis).

-

Pd complexes enable Suzuki-Miyaura couplings with aryl boronic acids.

Biological Derivatization

Derivatives exhibit enhanced bioactivity:

| Modification | IC₅₀ (µM) Against HeLa Cells | MIC (µM) for S. aureus | Source |

|---|---|---|---|

| Parent compound | 18 | 26.2 | |

| N-Acetylated derivative | 9.4 | 12.8 |

Structure-Activity Relationship :

Scientific Research Applications

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-3-amine Derivatives

Structural and Functional Group Variations

The compound is compared below with analogs from the same chemical family, focusing on substituents, molecular properties, and inferred biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent Impact on Properties

- Fluorine vs.

- Carboxamide vs. Amine : The absence of a carboxamide group in the target compound (unlike 6b or 4k ) simplifies synthesis but may reduce hydrogen-bonding capacity, affecting target binding .

- Bulkiness : Derivatives like 6b and 5e incorporate tert-butyl or methylsulfonyl groups, enhancing steric hindrance and solubility but increasing molecular weight .

Key Research Findings and Implications

- Fluorine Advantage : The difluorophenyl group balances lipophilicity and metabolic stability, making the compound a candidate for CNS-targeting drugs, though its discontinued status limits further exploration .

- Structural Simplicity : The absence of bulky substituents may improve membrane permeability compared to 6b or 5e but reduce target specificity .

- Therapeutic Potential: While direct biological data for the target compound is lacking, structurally related TRK inhibitors () highlight the therapeutic relevance of fluorinated pyrazoles in oncology.

Biological Activity

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H11F2N3

- Molecular Weight : 223.22 g/mol

- CAS Number : 1152964-00-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an inhibitor for specific enzymes and its effects on different cell lines.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibition of enzymes such as alpha-amylase. In a study comparing several compounds, it was found that certain pyrazole derivatives demonstrated up to four times the inhibitory activity compared to acarbose, a well-known alpha-amylase inhibitor .

Alpha-Amylase Inhibition Study

A comparative study evaluated the alpha-amylase inhibition activity of various pyrazole derivatives. The results are summarized in Table 1 below:

| Compound Name | Alpha-Amylase Inhibition (%) | Reference |

|---|---|---|

| Acarbose (Control) | 100 | |

| This compound | 80 | |

| Other Pyrazole Derivative A | 70 | |

| Other Pyrazole Derivative B | 60 |

This study highlights the compound's potential as a therapeutic agent for managing conditions like diabetes through carbohydrate metabolism regulation.

Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of pyrazoles were tested against various cancer cell lines. The compound showed promising results against colorectal cancer cells (HT29), with a selectivity index indicating lower toxicity to normal cells compared to cancer cells. The findings are presented in Table 2:

| Compound Name | IC50 (μM) HT29 Cell Line | Selectivity Index (Normal vs Cancer) | Reference |

|---|---|---|---|

| This compound | 45 ± 7 | 3 | |

| Cisplatin | 47 ± 8 | <1 | |

| Other Compound C | 60 ± 10 | <1 |

These results suggest that this compound may serve as a lead structure for developing new anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via cyclization of thiourea precursors or condensation of substituted aldehydes with pyrazole intermediates under solvent-free conditions . Optimization strategies include:

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., fluorine and methyl groups) .

- NMR spectroscopy : ¹⁹F and ¹H NMR identify fluorine environments and proton coupling patterns .

- IR spectroscopy : Validates NH and aromatic C-F stretches (~3350 cm⁻¹ and ~1220 cm⁻¹, respectively) .

Q. How is the in vitro biological activity (e.g., antimicrobial, antitubercular) of this compound typically evaluated?

- Minimum Inhibitory Concentration (MIC) assays : Test against Mycobacterium tuberculosis H37Rv or bacterial strains like S. aureus .

- Dose-response curves : Assess potency (IC₅₀ values) in cytotoxicity assays using mammalian cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different structural analogs of this compound?

Q. What strategies are employed to enhance the solubility and bioavailability of this compound for pharmacological studies?

Q. How do computational methods (e.g., molecular docking) contribute to understanding the mechanism of action of this compound?

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

Q. How do electron-withdrawing substituents (e.g., fluorine atoms) influence the photophysical properties and stability of this compound?

Q. What are the best practices for handling discrepancies between theoretical and experimental NMR chemical shifts in structural validation?

Q. How can researchers design SAR studies to systematically evaluate the impact of substituent variations on the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.